(2-Nitrophenyl) 4-phenylbenzoate
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Overview
Description
(2-Nitrophenyl) 4-phenylbenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a phenylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl) 4-phenylbenzoate typically involves the esterification reaction between 2-nitrophenol and 4-phenylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: (2-Nitrophenyl) 4-phenylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenol and 4-phenylbenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed:
Reduction: 2-Aminophenyl 4-phenylbenzoate.
Substitution: Various substituted phenylbenzoates depending on the nucleophile used.
Hydrolysis: 2-Nitrophenol and 4-phenylbenzoic acid.
Scientific Research Applications
Chemistry: (2-Nitrophenyl) 4-phenylbenzoate is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It acts as a substrate for esterases and lipases, helping to elucidate their mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as liquid crystals and polymers .
Mechanism of Action
The mechanism of action of (2-Nitrophenyl) 4-phenylbenzoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by the nucleophilic attack of water, facilitated by the enzyme’s active site. This results in the formation of 2-nitrophenol and 4-phenylbenzoic acid .
Comparison with Similar Compounds
- (4-Nitrophenyl) 4-phenylbenzoate
- (2-Nitrophenyl) 3-phenylbenzoate
- (2-Nitrophenyl) 4-methylbenzoate
Uniqueness: (2-Nitrophenyl) 4-phenylbenzoate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with nucleophiles. This positional isomerism can lead to differences in the compound’s chemical behavior and applications compared to its analogs .
Properties
IUPAC Name |
(2-nitrophenyl) 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(24-18-9-5-4-8-17(18)20(22)23)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTXBFFCDFDHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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